molecular formula C21H19FN2O5S B12189962 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12189962
M. Wt: 430.5 g/mol
InChI Key: CRJBJBPTAGDYSC-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidinone core, which is a common scaffold in various bioactive molecules, and is substituted with fluorobenzylidene and hydroxyphenyl groups, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final steps involve the attachment of the hydroxyphenyl and hydroxyethyl groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.

    Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C21H19FN2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H19FN2O5S/c1-23(11-17(26)14-4-8-16(25)9-5-14)19(27)12-24-20(28)18(30-21(24)29)10-13-2-6-15(22)7-3-13/h2-10,17,25-26H,11-12H2,1H3/b18-10-

InChI Key

CRJBJBPTAGDYSC-ZDLGFXPLSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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